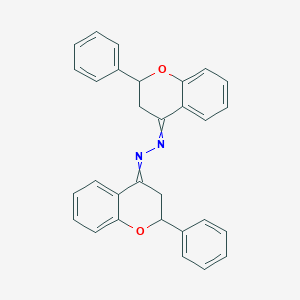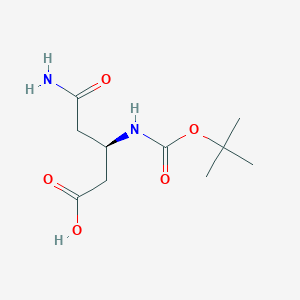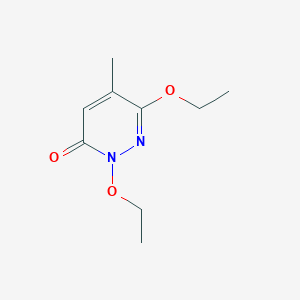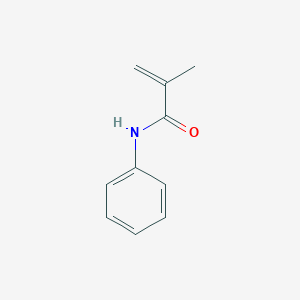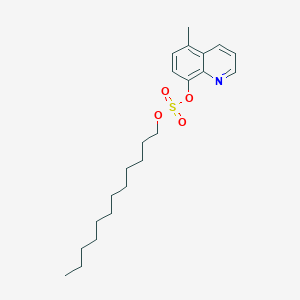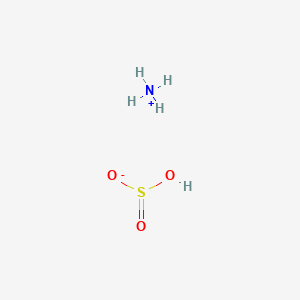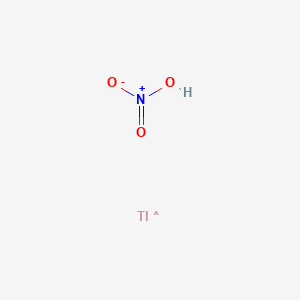
硝酸タリウム (Tl(NO3))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium nitrate refers to two compounds: Thallium(I) nitrate and Thallium(III) nitrate . Thallium(I) nitrate, also known as thallous nitrate, is a colorless and highly toxic salt . Thallium(III) nitrate, also known as thallic nitrate, is a thallium compound with the chemical formula Tl(NO3)3. It is normally found as the trihydrate, is colorless, highly toxic, and a strong oxidizing agent useful in organic synthesis .
Synthesis Analysis
Thallium nitrate can be prepared by reacting thallium metal, thallous oxide (Tl2O), or thallous hydroxide (TlOH) with nitric acid, followed by crystallization . Thallium(I) nitrate can also be produced by reacting thallium(I) iodide with nitric acid .Molecular Structure Analysis
The molecular structure of Thallium(I) nitrate is represented by the formula TlNO3 . The molecular weight of Thallium(I) nitrate is 266.39 g/mol . Thallium(III) nitrate has a molecular formula of Tl(NO3)3 and a molar mass of 390.398 g/mol .Chemical Reactions Analysis
Thallium nitrate can undergo various chemical reactions. Thallium(III) nitrate, for instance, is a strong oxidizing agent that can oxidize methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes . Thallium(I) nitrate can react with nitric acid and sulfuric acid to form nitrate and sulfate salts .Physical and Chemical Properties Analysis
Thallium(I) nitrate is a colorless solid with a density of 5.55 g/cm3. It has a melting point of 206 °C and a boiling point of 430 °C. It is soluble in water at 95 g/L (20 °C) . Thallium(III) nitrate is also a colorless solid, with a melting point of 103 °C. It decomposes upon boiling and when dissolved in water .科学的研究の応用
硝酸タリウム: 科学研究における応用の包括的な分析: 硝酸タリウム (Tl(NO3)) は、硝酸タリウム(1+)塩 (1:1) としても知られており、科学研究においていくつかのユニークな応用があります。以下は、6つの異なる応用に焦点を当てた詳細な分析です。
電気伝導率と光電池
硝酸タリウムの電気伝導率は、特に硫化タリウムとして使用した場合、赤外光の照射によって変化します。 この特性は、赤外光に対する化合物の感度が光強度を検出および測定するために不可欠な光電池で活用されています .
古海洋学プロセス
硝酸タリウムから得られたものを含むタリウムの同位体は、古代の海洋学プロセスを調査するために古海洋学で使用されます。 それらは、広大な時間スケールにわたる海洋マンガン酸化物埋没フラックスのモニターとして機能し、歴史的な気候条件に関する洞察を提供します .
有機合成
硝酸タリウム(III) (TTN) は、高度にイオン性で強力な求電子剤であり、有機合成において貴重な試薬となっています。 それは、さまざまなオレフィンとほぼ瞬時に反応し、容易に入手可能な材料から、それ以外の方法ではアクセスが困難な化合物の調製を促進します .
赤外線光学材料
硝酸タリウムから誘導できる臭化タリウム-ヨウ化タリウム結晶は、赤外線範囲での透明性により、赤外線光学材料として使用されています。 これにより、赤外線検出器やイメージングシステムなど、さまざまな光学アプリケーションに適しています .
公衆衛生への影響に関する研究
低用量タリウム暴露が公衆衛生に与える影響に関する研究は、硝酸タリウムを使用して実施されてきました。 研究は、その細胞毒性効果、遺伝毒性可能性、哺乳類細胞における分子メカニズムに焦点を当てており、さまざまな集団と臓器に対するその多様な効果の理解に貢献しています .
環境モニタリング
その独特の化学的特性により、硝酸タリウムは、さまざまな生態系におけるタリウム汚染を検出および測定するために環境モニタリングで使用できます。このアプリケーションは、産業汚染の影響を評価および軽減するために不可欠です。
これらのアプリケーションはそれぞれ、さまざまな分野における科学研究における硝酸タリウムの多様性と重要性を示しています。
American Elements - 硝酸タリウム タリウム同位体分別に関する調査と応用 硝酸タリウム(III) (TTN) の応用 - De Gruyter<a data-citationid="02581a32-49fa-e8d4-9444-5a1e1cf9ce2c-39-group" h="ID=SERP,5015.1" href="https://www.americanelements.com/thallium-nitrate-10102-4
作用機序
Target of Action
Thallium nitrate primarily targets various tissues in the body, exerting cellular toxicity . It is known to interact with mitochondria and endoplasmic reticulum within cells .
Mode of Action
Thallium nitrate is a strong oxidizing agent useful in organic synthesis . It undergoes many transformations, including the oxidation of methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes .
Biochemical Pathways
Thallium nitrate primarily exerts its effects through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . These processes can lead to cytotoxic effects and genotoxic potential .
Pharmacokinetics
The pharmacokinetics of thallium, in general, have been studied in rats, where it was found to have a half-life of approximately four days . .
Result of Action
The molecular and cellular effects of thallium nitrate’s action primarily involve cytotoxicity and genotoxicity . It can cause damage to various tissues through oxidative stress and endoplasmic reticulum stress .
Action Environment
Thallium nitrate’s action, efficacy, and stability can be influenced by environmental factors. As technology and metallurgical industries advance, various forms of thallium, including dust, vapor, and wastewater, can contaminate the environment, extending to the surrounding air, water sources, and soil . This widespread presence can potentially increase exposure and subsequent health risks.
Safety and Hazards
Thallium nitrate is extremely toxic. It can damage the nervous system causing headache, weakness, irritability, pain, and “pins and needles” in the arms and legs. Repeated exposures can cause tremor, convulsions, hallucinations, coma, and death. Thallium Nitrate may damage the liver and kidneys . It is also a strong oxidizer and may intensify fire .
生化学分析
Biochemical Properties
Thallium nitrate is known to interact with various biomolecules. It is a strong oxidizing agent that can oxidize methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes
Cellular Effects
Thallium nitrate primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It can affect various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of thallium nitrate’s action involves its strong oxidizing property. It can oxidize various biomolecules, leading to changes in their structure and function
Metabolic Pathways
Thallium nitrate can affect various metabolic pathways. For instance, it has been found to impair amino acid, lipid, purine metabolism, and G protein-coupled receptor signaling pathways
特性
InChI |
InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZIZPOGSPUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-45-1 |
Source


|
| Record name | Thallium(I) nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitric acid, thallium(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: How does thallium nitrate (Tl(NO3)) impact soil enzyme activity?
A1: The research demonstrated that thallium nitrate negatively affects the activity of enzymes crucial for carbon, nitrogen, and phosphorus cycles in soil []. The study introduced Tl(NO3) to different soil types at varying concentrations. Results indicated that increased Tl(NO3) concentrations correlated with decreased enzyme activity. This suggests that Tl(NO3) might disrupt essential metabolic processes within the soil ecosystem by inhibiting enzyme function.
Q2: Which soil enzyme exhibited the highest sensitivity to thallium nitrate contamination in the study?
A2: The research identified phosphatase activity as the most susceptible to Tl(NO3) contamination []. Phosphatases play a vital role in the phosphorus cycle by breaking down organic phosphorus compounds into forms usable by plants. The study's findings highlight the potential of Tl(NO3) pollution to disrupt the crucial nutrient cycling process in soil, impacting plant growth and overall ecosystem health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


